molecular formula C20H12FNO3 B3015127 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-26-9

3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B3015127
CAS No.: 886144-26-9
M. Wt: 333.318
InChI Key: CKMAJHNOIMCWAJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic xanthone derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a planar tricyclic xanthone core, a structure known to function as a DNA intercalator, a mechanism crucial for disrupting uncontrolled cell proliferation in cancer . The molecule is furnished with a 3-fluorobenzamide moiety, a substitution pattern that research suggests can significantly influence biological activity and molecular interactions . Xanthone-based scaffolds are investigated primarily for their antiproliferative properties. Structural hybrids combining the xanthone core with aromatic sulfonamide or benzamide groups have demonstrated potent activity against a diverse panel of human tumor cell lines, including breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) . The specific electronic and steric properties introduced by the fluorine atom on the benzamide ring are a key focus for optimizing binding affinity and metabolic stability in lead development programs. Furthermore, the xanthone scaffold is of significant interest in neuroscience research, particularly for the development of inhibitors for acetylcholinesterase (AChE), a key target in Alzheimer's disease pathology . Related 3-O-substituted xanthone derivatives have shown promising AChE inhibitory activity through a mixed inhibition mechanism, interacting with the enzyme's active site . This makes compounds like this compound valuable chemical tools for probing neurodegenerative pathways. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

3-fluoro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO3/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-16-18(11-14)25-17-7-2-1-6-15(17)19(16)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMAJHNOIMCWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 9-oxo-9H-xanthene-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and dyes

Mechanism of Action

The mechanism of action of 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Substituted Xanthenone Derivatives

Compounds sharing the xanthenone backbone but differing in substituents provide insights into structure-activity relationships:

Compound Name Substituents on Benzamide Substituents on Xanthenone Molecular Weight Key Properties/Activities Reference
3-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide (Target) 3-fluoro None ~347.3 (calc.) Not explicitly reported -
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide 4-fluoro 5-chloro 367.76 Higher lipophilicity due to Cl substitution
2-Fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide 2-fluoro None ~347.3 (calc.) Potential polymorphism (not confirmed)

Key Observations :

  • Chlorine Substitution: The addition of a chloro group at position 5 on the xanthenone ring (as in ) increases molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.
  • Fluorine Position : Meta vs. ortho fluorine substitution (C3 vs. C2 on benzamide) could influence electronic properties and intermolecular interactions, though direct comparisons are lacking.

Heterocyclic and Aromatic Variants

Compounds with modified aromatic or heterocyclic moieties highlight the impact of backbone diversity:

Compound Name Core Structure Key Features Biological Activity Reference
3-Fluoro-N-(4-((3-methyl-4-oxoquinazolin-2-yl)methoxy)phenyl)benzamide (4d) Quinazolinone-phenyl Methoxy-linked quinazolinone Antiproliferative (IC50 = 0.87–6.42 μM), EGFR inhibition
3-Fluoro-N-(2-naphthyl)benzamide Naphthyl Bulkier aromatic group Predicted high boiling point (356.7°C)
3-Fluoro-N-(3-cyanothiophen-2-yl)benzamide Thiophene-cyanide Electron-withdrawing cyano group No activity reported

Key Observations :

  • Quinazolinone Hybrids: Compound 4d’s quinazolinone moiety enhances antiproliferative activity, likely due to hydrogen bonding with EGFR’s kinase domain .
  • Naphthyl vs.

Polymorphism and Crystallographic Insights

  • Polymorphism : 3-Fluoro-N-(3-fluorophenyl)benzamide exhibits multiple crystalline forms, confirmed via powder XRD and thermal analysis (DSC/TGA). Polymorphism affects dissolution rates and bioavailability, a critical consideration for drug formulation .
  • Crystal Packing : The crystal structure of 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide () reveals disorder in the main residue, underscoring challenges in crystallographic refinement for fluorinated benzamides.

Physicochemical and Spectroscopic Properties

  • NMR Complexity : Overlapping signals in ¹H NMR spectra of fluorobenzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) complicate structural elucidation, necessitating advanced techniques like 2D NMR .
  • Predicted Properties : For 3-fluoro-N-(2-naphthyl)benzamide, computational models suggest a pKa of 13.02 and density of 1.283 g/cm³, indicating moderate basicity and compact packing .

Biological Activity

3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound characterized by its unique structural features, including a fluorine atom, a xanthene core, and a benzamide group. These elements contribute to its notable biological activities, particularly in the fields of cancer therapy and other disease treatments. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FNO2. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its bioavailability and effectiveness in biological systems.

Research indicates that this compound interacts with specific molecular targets, primarily through:

  • DNA Intercalation : The xanthene core allows the compound to intercalate with DNA, potentially disrupting its function and leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit various enzymes involved in critical biochemical pathways, contributing to its therapeutic effects .

Biological Activity

The biological activities of this compound have been studied extensively:

  • Anticancer Properties : The compound has shown promise in preclinical studies for its ability to reduce tumor growth rates in various cancer models. For instance, it has been linked to the inhibition of key kinases involved in tumor progression .
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may exhibit anti-inflammatory properties by modulating pathways such as Nrf2 (nuclear factor erythroid-derived 2-like 2), which plays a crucial role in cellular responses to oxidative stress .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor growth in colorectal carcinoma xenografts; IC50 values indicating potency against specific kinases.
Mechanism of ActionInteraction with DNA and inhibition of enzyme activity linked to cell cycle regulation.
Anti-inflammatoryModulation of Nrf2 pathway leading to enhanced antioxidant enzyme expression.

Case Study 1: Tumor Growth Inhibition

In a study involving human SW620 colorectal carcinoma xenografts, treatment with this compound resulted in significant tumor growth reduction compared to controls. The study highlighted the compound's potential as an effective therapeutic agent against colorectal cancer .

Case Study 2: Nrf2 Pathway Modulation

Another investigation demonstrated that the compound activates the Nrf2 pathway, resulting in increased expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX). This suggests a protective role against oxidative stress-related cellular damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide?

  • Methodology :

  • Synthesis : Use coupling reactions (e.g., amide bond formation via EDCI/HOBt) between 3-fluorobenzoic acid derivatives and 3-amino-9H-xanthen-9-one. Optimize reaction conditions (solvent, temperature, stoichiometry) based on analogous fluorinated benzamide syntheses .
  • Characterization : Confirm purity via HPLC (≥95%) and structural identity via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., aromatic protons at δ 7.30–8.70 ppm, carbonyl signals at ~165–170 ppm) and HRMS (exact mass matching C20_{20}H12_{12}FNO3_3) .

Q. How can researchers ensure safe handling and storage of this compound?

  • Methodology :

  • Conduct hazard analysis using Safety Data Sheets (SDS) for structurally similar xanthene derivatives. Note potential toxicity risks (e.g., liver irregularities reported in fluorescein analogs) and implement PPE (gloves, goggles) and fume hood protocols .
  • Store in airtight containers at –20°C, protected from light, to prevent degradation of the xanthenone moiety .

Q. What spectroscopic techniques are critical for verifying the compound’s structure?

  • Methodology :

  • UV-Vis : Analyze absorption bands (e.g., λmax_{\text{max}} ~490 nm) to confirm the xanthenone fluorophore’s electronic transitions .
  • FT-IR : Identify key functional groups (amide C=O stretch at ~1680 cm1^{-1}, xanthenone C=O at ~1720 cm1^{-1}) .

Advanced Research Questions

Q. How can polymorphism in this compound be identified and characterized?

  • Methodology :

  • Use powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data for known polymorphs (e.g., differences in 2θ peaks at 10–30°). Pair with differential scanning calorimetry (DSC) to detect phase transitions (endothermic peaks for melting or recrystallization) .
  • Perform hot-stage microscopy (HSM) to observe thermal behavior (e.g., melting points, crystal habit changes) .

Q. What computational approaches are suitable for modeling this compound’s electronic properties?

  • Methodology :

  • Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Use SMILES/InChIKey (e.g., URRNRBENNWGFNSF-UHFFFAOYSA-N) from crystallographic data to build 3D models .
  • Validate simulations against experimental UV-Vis and fluorescence spectra .

Q. How can crystallographic challenges (e.g., low-quality crystals) be addressed during structural analysis?

  • Methodology :

  • Optimize crystallization via solvent vapor diffusion (e.g., DMF/water mixtures). Use SHELXL for refining twinned or low-resolution data, leveraging its robustness for small-molecule structures .
  • Apply Hirshfeld surface analysis to resolve disordered regions in the xanthenone backbone .

Q. What strategies link the synthesis of this compound to a broader theoretical framework?

  • Methodology :

  • Anchor research to supramolecular chemistry principles (e.g., π-π stacking in xanthenone cores) or fluorine substitution effects (e.g., electronic tuning of benzamide pharmacophores). Use these frameworks to design derivatives with enhanced optical or biological properties .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodology :

  • Perform accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC over 72 hours. Use LC-MS to identify breakdown products (e.g., hydrolyzed amide bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.